

Ethyl 3-Cyclopentylprop-2-ynoate: Structural Informatics, Cheminformatics, and Synthetic Methodologies

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: ethyl 3-cyclopentylprop-2-ynoate

Cat. No.: B8756755

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Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Type: Technical Whitepaper

Executive Summary

In modern drug discovery and advanced organic synthesis, alkynoates (acetylenic esters) serve as critical, highly reactive building blocks. **Ethyl 3-cyclopentylprop-2-ynoate** (also known as ethyl 3-cyclopentylpropionate; CAS: 17931-62-3) is a prime example of a sterically tuned, electron-deficient alkyne. Featuring a rigid cyclopentyl ring conjugated to an ester-activated triple bond, this compound is widely utilized as a Michael acceptor, a dipolarophile in complex cycloadditions, and a highly specific substrate for transition-metal-catalyzed borylations.

This technical guide provides an in-depth analysis of the compound's structural informatics (SMILES and InChI), details a self-validating synthetic protocol, and explores its advanced catalytic applications in the literature.

Structural Informatics & Cheminformatics

For computational chemistry, high-throughput virtual screening (HTVS), and Quantitative Structure-Activity Relationship (QSAR) modeling, accurate machine-readable representations of molecular topology are non-negotiable.

SMILES Parsing

The SMILES (Simplified Molecular-Input Line-Entry System) string for **ethyl 3-cyclopentylprop-2-ynoate** is CCOC(=O)C#CC1CCCC1.

- CC: Represents the ethyl terminus.
- OC(=O): Denotes the ester linkage connecting the ethyl group to the main chain.
- C#C: Identifies the sp-hybridized propynoate core (the reactive triple bond).
- C1CCCC1: Defines the aliphatic, 5-membered cyclopentyl ring.



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Fig 1: Topological mapping of the SMILES string for **ethyl 3-cyclopentylprop-2-ynoate**.

InChI and InChIKey Breakdown

While SMILES strings can vary based on the generation algorithm, the InChI (International Chemical Identifier) provides a strictly standardized, hierarchical representation.

The InChI string is: InChI=1S/C10H14O2/c1-2-12-10(11)8-7-9-5-3-4-6-9/h9H,2,3-6H2,1H3

- Main Layer (C10H14O2): Establishes the exact stoichiometry.
- Connectivity Layer (c...): Maps the exact carbon skeleton. Carbon 9 (C9) acts as the anchor for the cyclopentyl ring (5-3-4-6-9), which connects to the alkyne carbons (8-7), terminating at the ester (12-10(11)).
- Hydrogen Layer (h...): Specifies hydrogen distributions, confirming the single methine proton (9H) on the cyclopentyl ring.

To bypass database indexing errors caused by special characters in the full string, the InChIKey—a 27-character SHA-256 hashed version of the InChI—is utilized as the primary search key in databases like PubChem and ChEMBL.

Quantitative Physicochemical Data

Property	Value
Chemical Name	Ethyl 3-cyclopentylprop-2-ynoate
CAS Registry Number	17931-62-3
Molecular Formula	C10H14O2
Molecular Weight	166.22 g/mol
SMILES	CCOC(=O)C#CC1CCCC1
InChI	InChI=1S/C10H14O2/c1-2-12-10(11)8-7-9-5-3-4-6-9/h9H,2,3-6H2,1H3
Boiling Point	~207.1 °C [1]
Physical State	Colorless to pale yellow liquid [3]

Rational Design & Chemical Synthesis

As an application scientist, ensuring reproducibility requires understanding the causality behind a synthetic route. The most robust method for synthesizing **ethyl 3-cyclopentylprop-2-ynoate** is the nucleophilic acyl substitution of an alkyl chloroformate by a lithium acetylide intermediate.

Mechanistic Causality

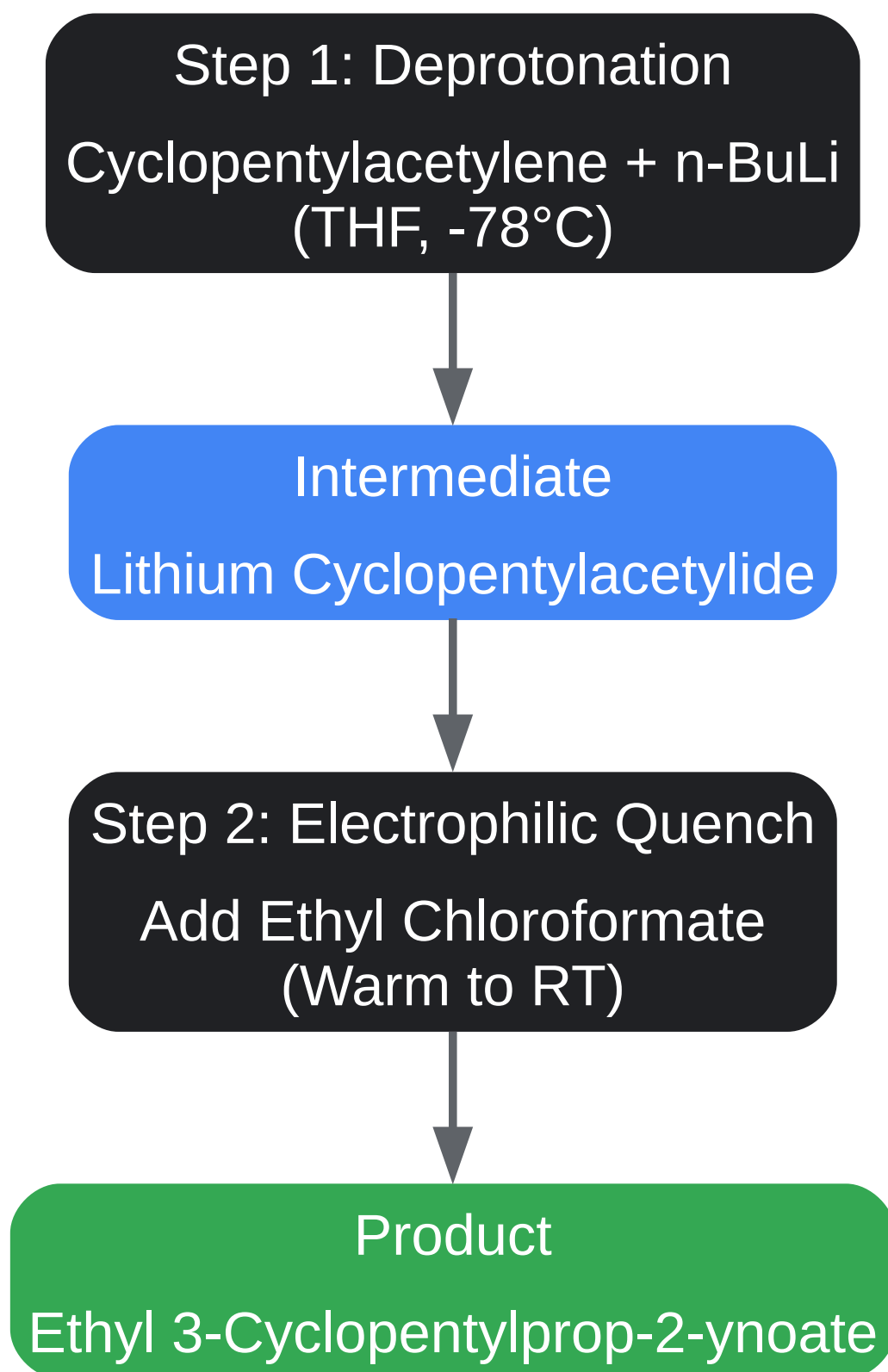
The terminal alkyne proton of cyclopentylacetylene has a pK_a of ~ 25 . Utilizing *n*-butyllithium (*n*-BuLi, $pK_a \sim 50$) ensures a rapid, quantitative deprotonation. This step must be performed at cryogenic temperatures ($-78\text{ }^\circ\text{C}$) to prevent the highly nucleophilic lithium acetylide from degrading the THF solvent or undergoing undesired self-condensation. Upon the addition of ethyl chloroformate, the acetylide attacks the electrophilic carbonyl carbon. The subsequent collapse of the tetrahedral intermediate expels the chloride ion (an excellent leaving group), irreversibly yielding the target alkynoate.

Step-by-Step Experimental Protocol

Note: This protocol is a self-validating system. TLC monitoring and specific quench steps are integrated to ensure intermediate verification.

- **System Preparation:** Flame-dry a 50 mL Schlenk flask under a continuous flow of argon. Charge the flask with cyclopentylacetylene (1.0 equiv, 5.0 mmol) and anhydrous THF (10 mL, to achieve a 0.5 M concentration).
- **Cryogenic Deprotonation:** Submerge the flask in a dry ice/acetone bath to reach $-78\text{ }^\circ\text{C}$. Dropwise, add *n*-BuLi (1.05 equiv, 2.5 M in hexanes) via a syringe over 10 minutes.
 - **Validation:** Stir for 30 minutes. A slight color change (often pale yellow) indicates the successful formation of the lithium cyclopentylacetylide.
- **Electrophilic Quench:** Slowly add ethyl chloroformate (1.2 equiv, 6.0 mmol) dropwise to the cooled solution.
- **Reaction Progression:** Remove the cooling bath and allow the reaction mixture to warm to room temperature over 2 hours.
 - **Validation:** Monitor consumption of the starting material via TLC (Hexanes/EtOAc 19:1). The product will appear as a new UV-active spot ($R_f \approx 0.41$).
- **Workup & Isolation:** Quench the reaction carefully with saturated aqueous NH_4Cl (15 mL). Extract the aqueous layer with ethyl acetate ($3 \times 15\text{ mL}$). Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate in vacuo.

- Purification: Purify the crude oil via flash column chromatography on silica gel (eluting with 100% hexanes to 19:1 hexanes/ethyl acetate) to isolate the title compound as a colorless liquid.



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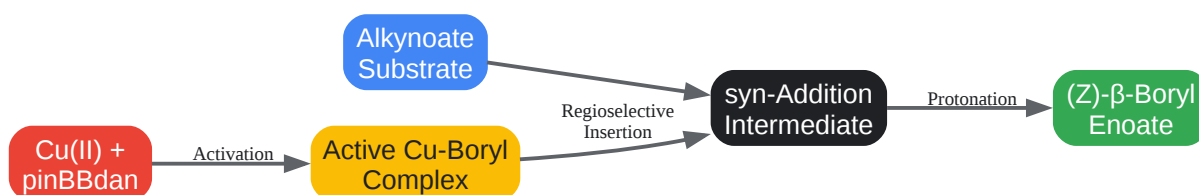
Fig 2: Step-by-step synthetic workflow via lithium acetylide intermediate formation.

Advanced Catalytic Applications in Literature

Ethyl 3-cyclopentylprop-2-ynoate is not merely an end-product; it is a highly versatile intermediate utilized in cutting-edge methodologies.

Stereoselective Borylation

In a landmark study by , ethyl 3-cyclopentylpropiolate was utilized to demonstrate highly chemo-, regio-, and stereoselective copper(II)-catalyzed boron addition in aqueous media. The electron-withdrawing ester group polarizes the alkyne, directing the active Cu-boryl species to attack the β -position exclusively. This syn-addition yields (Z)- β -boryl enoates in high yields (70% for the cyclopentyl derivative), which are invaluable precursors for downstream Suzuki-Miyaura cross-coupling reactions in pharmaceutical synthesis.



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Fig 3: Mechanism of chemo- and stereoselective Cu(II)-catalyzed borylation of alkynoates.

Probing Ring Strain via Cycloaddition

Historically, the electron-deficient nature of this alkyne has been leveraged to probe the reactivity of highly strained carbocycles. demonstrated that propiolic esters react readily with bicyclo[2.1.0]pentane. The alkyne inserts into the "bent" sigma bonds of the strained ring system, forming complex cycloaddition and ene-type products. This established **ethyl 3-cyclopentylprop-2-ynoate** as a benchmark reagent for trapping transient diradical intermediates.

References

- Santos, W. L., et al. (2016). "Chemo-, Regio-, and Stereoselective Copper(II)-Catalyzed Boron Addition to Acetylenic Esters and Amides in Aqueous Media." *The Journal of Organic Chemistry*, 81(10), 4269-4279. URL:[[Link](#)]
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